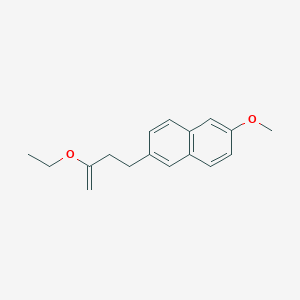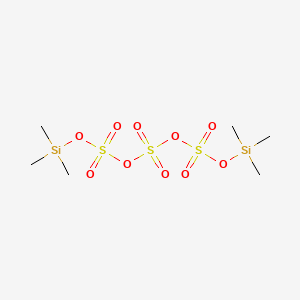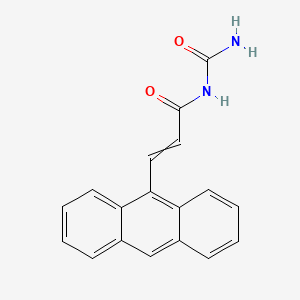
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide is an organic compound that features an anthracene moiety attached to a carbamoylprop-2-enamide group. Anthracene derivatives are well-known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide typically involves the reaction of anthracene derivatives with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where anthracene aldehyde reacts with a suitable amide in the presence of a base . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as anthracene alcohols.
Substitution: The anthracene moiety can undergo substitution reactions to introduce different substituents, altering its photophysical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can be used in different applications such as fluorescent probes and OLEDs .
Applications De Recherche Scientifique
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of advanced materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide involves its interaction with molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . The anthracene moiety plays a crucial role in its photophysical properties, enabling its use in imaging and optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthraldehyde oxime: Known for its synthetic versatility and applications in organic synthesis.
9-(4-Phenyl)anthracene: Used in photophysical studies and optoelectronic applications.
9,10-Diphenylanthracene: A benchmark compound in triplet–triplet annihilation upconversion systems.
Uniqueness
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide stands out due to its unique combination of an anthracene moiety with a carbamoylprop-2-enamide group, which imparts distinct photophysical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
62879-74-7 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
3-anthracen-9-yl-N-carbamoylprop-2-enamide |
InChI |
InChI=1S/C18H14N2O2/c19-18(22)20-17(21)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H3,19,20,21,22) |
Clé InChI |
SKVVDYKWCPIYGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


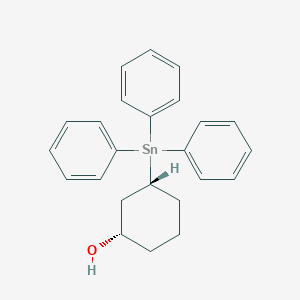

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
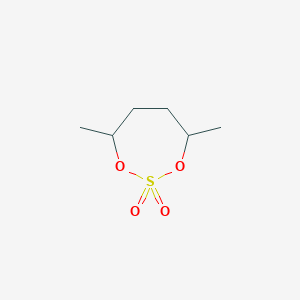
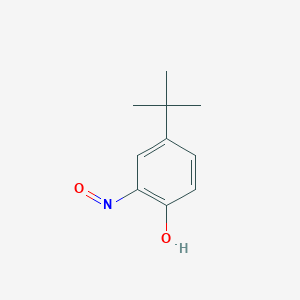

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
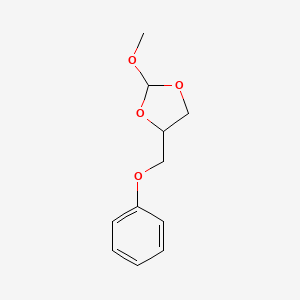

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
